Benzene, 1-nitro-4-(2-propenylsulfonyl)-
Description
Properties
IUPAC Name |
1-nitro-4-prop-2-enylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAQSZIDGBNTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358445 | |
| Record name | Benzene, 1-nitro-4-(2-propenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3729-43-9 | |
| Record name | Benzene, 1-nitro-4-(2-propenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-(2-propenylsulfonyl)- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene to introduce the nitro group, followed by sulfonation to add the propenylsulfonyl group. The nitration process involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+), the active electrophile . The sulfonation step can be achieved using propenylsulfonyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-nitro-4-(2-propenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Zinc powder or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Benzene, 1-nitro-4-(2-propenylsulfonyl)- is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction products of the nitro group can lead to the formation of amines, which are common pharmacophores in medicinal chemistry .
Industry: In the industrial sector, Benzene, 1-nitro-4-(2-propenylsulfonyl)- can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-4-(2-propenylsulfonyl)- involves its interaction with molecular targets through its nitro and sulfonyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Key Research Findings
Electronic Effects : The nitro group strongly withdraws electrons, while sulfonyl groups further deactivate the benzene ring. This combination likely makes "Benzene, 1-nitro-4-(2-propenylsulfonyl)-" resistant to electrophilic substitution but reactive in nucleophilic or radical reactions .
Solubility : Sulfonyl-containing compounds (e.g., phenylsulfonyl derivatives) exhibit higher polarity and solubility in polar aprotic solvents compared to thioether analogs like 4-nitrothioanisole .
Thermal Stability : Sulfonyl groups enhance thermal stability, as seen in methylsulfonylbenzene derivatives, suggesting the target compound may be suitable for high-temperature applications .
Biological Activity
Benzene, 1-nitro-4-(2-propenylsulfonyl)- is an organic compound characterized by a benzene ring with a nitro group and a propenylsulfonyl substituent. This compound has garnered attention in pharmacological research due to its unique structural features, which influence its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₁O₄S
- Molecular Weight : Approximately 227.23 g/mol
- Functional Groups : Nitro group (–NO₂) and sulfonyl group (–SO₂)
The presence of the nitro and sulfonyl groups contributes to the compound's reactivity and potential biological activities, including anti-cancer properties.
Biological Activities
Research indicates that compounds containing nitro groups often exhibit significant biological effects, including:
- Anticancer Activity : Studies have suggested that Benzene, 1-nitro-4-(2-propenylsulfonyl)- may inhibit cell proliferation by interfering with cell cycle regulation. This is particularly relevant in the context of cancer therapeutics where targeting cell cycle kinases is crucial .
- CDK Inhibition : The compound has been associated with cyclin-dependent kinase (CDK) inhibition, which is vital for controlling the cell cycle. Inhibitors of CDK, such as those derived from this compound, show promise in treating various cancers by halting abnormal cell proliferation .
Case Studies
Comparative Analysis
To better understand the unique properties of Benzene, 1-nitro-4-(2-propenylsulfonyl)-, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Benzene, 1-nitro-4-methyl | Nitro group at para position; methyl substituent | More hydrophobic than Benzene, 1-nitro-4-(2-propenylsulfonyl)- |
| Benzene, 1-nitro-4-(phenylsulfonyl) | Nitro group at para position; phenyl substituent | Greater stability due to resonance from phenyl ring |
| Benzene, 1-nitro-4-chloromethyl | Nitro group at para position; chloromethyl substituent | Different electrophilic character due to chlorine |
The comparative analysis highlights how the unique combination of functional groups in Benzene, 1-nitro-4-(2-propenylsulfonyl)- may confer distinct biological activities not observed in other derivatives.
Q & A
Q. What are the recommended synthetic routes for Benzene, 1-nitro-4-(2-propenylsulfonyl)-, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves two key steps: (1) introducing the sulfonyl group and (2) nitration.
- Sulfonation : React 4-propenylbenzene with a sulfonating agent (e.g., sodium propenylsulfinate) under basic conditions at 60–80°C. Monitor pH (ideally 8–10) to avoid side reactions .
- Nitration : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group para to the sulfonyl moiety. Cooling prevents over-nitration .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization (ethanol/water) improves purity. Confirm yield via HPLC (C18 column, UV detection at 254 nm) .
Q. How can the structure and purity of this compound be validated?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion [M+H]⁺ at m/z 257.05 (calculated for C₉H₉NO₄S) .
- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 45.3%, H: 3.5%, N: 5.5%, S: 12.5%) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in electronic effects reported for the nitro and sulfonyl substituents?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute electrostatic potential maps and frontier molecular orbitals. Compare with experimental Hammett σ constants or kinetic data from electrophilic substitution reactions.
- Validation : Correlate computed charge densities (e.g., nitro group’s meta-directing effect) with experimental regioselectivity in further functionalization (e.g., bromination) .
- Contradiction Resolution : If literature conflicts exist (e.g., sulfonyl’s electron-withdrawing vs. resonance effects), perform kinetic isotope effect (KIE) studies or isotopic labeling (²H/¹³C) to trace reaction pathways .
Q. What advanced techniques are suitable for analyzing crystallographic data when spectroscopic results are ambiguous?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Refine data using SHELXL :
- Assign anisotropic displacement parameters for nitro and sulfonyl groups.
- Validate hydrogen bonding (e.g., C–H···O interactions) using Mercury software.
- Contradiction Management : If NMR suggests planar geometry but SCXRD shows torsional strain, re-examine solvent effects or employ synchrotron radiation for higher-resolution data .
Q. How can substituent effects on reactivity be systematically studied for derivatives of this compound?
Methodological Answer:
- Kinetic Studies : Monitor reactions (e.g., nucleophilic aromatic substitution) via UV-Vis spectroscopy. For example, track displacement of nitro groups by thiols (λ_max = 400 nm) .
- Comparative Synthesis : Prepare analogs (e.g., replacing propenyl with ethylsulfonyl) and compare rate constants (k) under identical conditions.
- Data Analysis : Use Hammett plots to correlate σ values of substituents with log(k). A negative ρ value indicates electron-withdrawing groups accelerate the reaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
